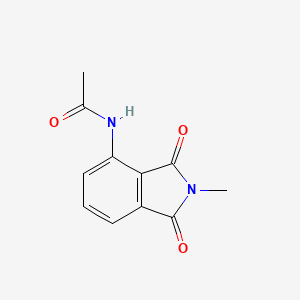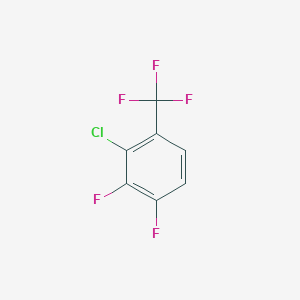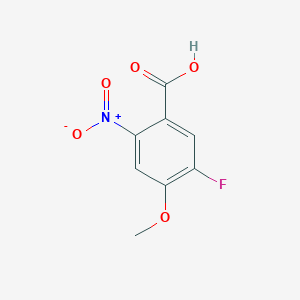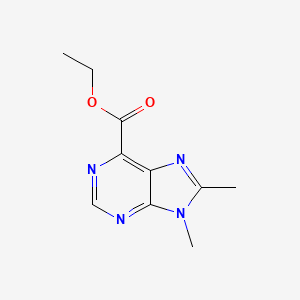
3-(3,4-Dichlorophenyl)-1-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-1-methylazetidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methylazetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methylazetidine typically involves the reaction of 3,4-dichloroaniline with suitable reagents to form the desired product. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted azetidines.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)-1-methylazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methylazetidine involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloromethylphenidate: A potent stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Triclocarban: An antibacterial compound used in personal care products.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methylazetidine is unique due to its specific structural features and its ability to inhibit photosynthesis, making it valuable in agricultural applications. Its distinct mechanism of action and potential for diverse chemical reactions further distinguish it from other similar compounds.
Propiedades
Número CAS |
801983-03-9 |
|---|---|
Fórmula molecular |
C10H11Cl2N |
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1-methylazetidine |
InChI |
InChI=1S/C10H11Cl2N/c1-13-5-8(6-13)7-2-3-9(11)10(12)4-7/h2-4,8H,5-6H2,1H3 |
Clave InChI |
WOWGVPUKFAFONV-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)





![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)

![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
